molecular formula C7H12N2 B3023096 4-Methylpiperidine-4-carbonitrile CAS No. 948988-53-2

4-Methylpiperidine-4-carbonitrile

Cat. No.: B3023096
CAS No.: 948988-53-2
M. Wt: 124.18 g/mol
InChI Key: VIXYONLJAGTTOD-UHFFFAOYSA-N
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Description

4-Methylpiperidine-4-carbonitrile is a chemical compound with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.19 g/mol . It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

4-Methylpiperidine-4-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylpiperidine with cyanogen bromide under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the nitrile group. The reaction mixture is then heated to around 100°C for several hours to ensure complete conversion.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

4-Methylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrile group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 4-methylpiperidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. For example, it can be used to synthesize compounds that modulate neurotransmitter receptors or inhibit enzymes involved in disease processes .

Comparison with Similar Compounds

4-Methylpiperidine-4-carbonitrile can be compared with other piperidine derivatives, such as:

The presence of both the nitrile and methyl groups in this compound makes it unique and useful for specific synthetic applications.

Properties

IUPAC Name

4-methylpiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(6-8)2-4-9-5-3-7/h9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXYONLJAGTTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609451
Record name 4-Methylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948988-53-2
Record name 4-Methylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared by the procedure described for the synthesis of 1-({3-[(1S,2S)-2-hydroxycyclohexyl]-4-oxo-3,4-dihydrobenzo[h]quinazolin-6-yl}methyl)-4-pyridin-2-ylpiperidine-4-carbonitrile in Example 2, substituting 4-methylpiperidine-4-carbonitrile for 4-pyridin-2-ylpiperidine-4-carbonitrile. The resultant solid gave proton NMR spectra consistent with theory and a mass ion (ES+) of 431.2438 for [M+H]+ [Calc'd for C26H31N4O2, [M+H]+=431.2444]: 1H NMR (400 MHz, CDCl3) δ 8.96-8.93 (m, 1H), 8.28-8.23 (m, 1H), 8.05 (s, 1H), 7.72-7.65 (m, 2H), 4.64 (br s, 1H), 4.04 (br s, 1H), 3.92 (s, 2H), 2.87 (br s, 2H), 2.56-2.53 (m, 1H), 2.45 (d, J=12.2 Hz, 2H), 2.29-2.26 (m, 1H), 2.09-1.86 (m, 5H), 1.64-1.41 (m, 5H), 1.36 (s, 3H).
Name
1-({3-[(1S,2S)-2-hydroxycyclohexyl]-4-oxo-3,4-dihydrobenzo[h]quinazolin-6-yl}methyl)-4-pyridin-2-ylpiperidine-4-carbonitrile
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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